4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol
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Overview
Description
The compound with the identifier “4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to more complex chemical structures.
Scientific Research Applications
4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used as a probe to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol include those with related chemical structures or functional groups. These compounds may share some properties with this compound but also have unique characteristics that differentiate them.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which may offer advantages over similar compounds in certain applications. For example, it may have higher stability, greater reactivity, or more favorable pharmacokinetic properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike. Further research and development may uncover even more uses and benefits of this intriguing compound.
Properties
IUPAC Name |
4-[(3,5-difluorophenyl)methoxy]-2-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2OS/c1-9-4-13(2-3-14(9)18)17-8-10-5-11(15)7-12(16)6-10/h2-7,18H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIHPTBQPAFLSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC(=C2)F)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC(=C2)F)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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